Dimethyl acetylsuccinate

概要

説明

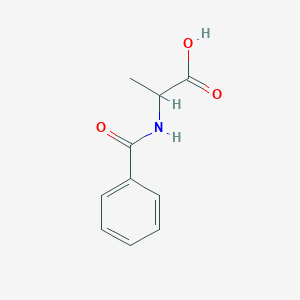

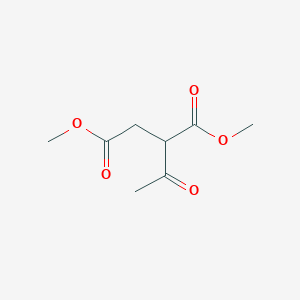

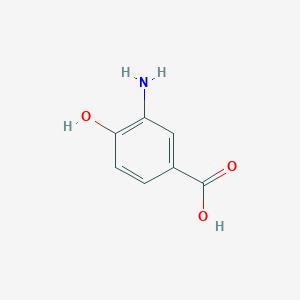

Dimethyl acetylsuccinate, also known as 2-Acetylbutanedioic acid-1,4-dimethyl ester, is a chemical compound with the molecular formula C8H12O5 . It is used in various chemical reactions and is a key intermediate for preparing novel environment-friendly food colors .

Synthesis Analysis

The synthesis of Dimethyl acetylsuccinate involves continuously pouring dimethyl maleate and acetaldehyde as raw materials into a high-pressure reactor for reaction in the presence of a radical initiator .

Molecular Structure Analysis

The molecular structure of Dimethyl acetylsuccinate is represented by the linear formula CH3O2CCH2CH(COCH3)CO2CH3 . It has a molecular weight of 188.18 .

Physical And Chemical Properties Analysis

Dimethyl acetylsuccinate is a solid at 20°C . It has a boiling point of 129-134°C at 12mmHg and a melting point of 33°C . It is soluble in water at 56.2 g/L at 20°C and has a density of 1.16 g/mL at 25°C .

科学的研究の応用

Chemical Synthesis

Dimethyl acetylsuccinate is used in chemical synthesis. It is a key intermediate for preparing novel environment-friendly food colors .

Production of Food Colors

Dimethyl acetylsuccinate is used in the production of food colors such as dimethyl acetylsuccinate ketone carboxylate, also known as lemon yellow . This food color is widely used in various food items in America and Europe .

Continuous Synthesis Method

A continuous synthesis method of Dimethyl acetylsuccinate has been developed. This method involves continuously pouring dimethyl maleate and acetaldehyde as raw materials into a high-pressure reactor for reaction in the presence of a radical initiator .

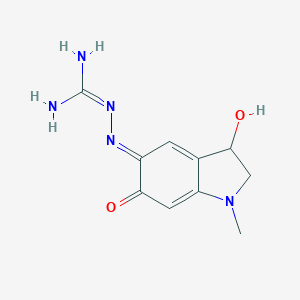

4. Cyclization for the Synthesis of β-carbolines Dimethyl acetylsuccinate is used in cyclization for the synthesis of β-carbolines .

Synthesis of Photochromic Molecules

Dimethyl acetylsuccinate is used in the synthesis of photochromic molecules with improved fatigue resistances and dark form stabilities .

Asymmetric Hydrogenation

Dimethyl acetylsuccinate is used in asymmetric hydrogenation of acylsuccinate followed by lactonization for synthesis of oxotetrahydrofurancarboxylates .

7. Amidation for Synthesis of Amino-Acid Derivatives Dimethyl acetylsuccinate is used in amidation for synthesis of amino-acid derivatives of dihydropyranocoumarins .

Safety and Hazards

According to the safety data sheet, Dimethyl acetylsuccinate should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place .

作用機序

Mode of Action

The mode of action of Dimethyl acetylsuccinate is primarily through its role as a reactant in chemical reactions. For instance, it undergoes sulfuric acid-catalyzed Pechmann condensation with the corresponding resorcinol derivative .

Biochemical Pathways

Dimethyl acetylsuccinate is involved in the synthesis of 2-oxofuro[2,3-b]pyrroles and 19-methyl-15-oxa-20-azatricyclo[12.3.3.0(1,14)]icos-18-en-18-carboxylates . It also participates in the preparation of β-carbolines via diastereo- and enantioselective Bronsted acid-catalyzed N-acyliminium cyclization cascades of tryptamines and keto acids/esters .

Result of Action

The result of Dimethyl acetylsuccinate’s action is the production of various compounds. For example, it can give 7-hydroxycoumarins when it undergoes sulfuric acid-catalyzed Pechmann condensation with the corresponding resorcinol derivative .

Action Environment

The action of Dimethyl acetylsuccinate is influenced by environmental factors such as temperature and pH, which can affect the rate and efficiency of the chemical reactions it participates in .

特性

IUPAC Name |

dimethyl 2-acetylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-5(9)6(8(11)13-3)4-7(10)12-2/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREKLQOUFWBSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041692 | |

| Record name | Dimethyl acetylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl acetylsuccinate | |

CAS RN |

10420-33-4 | |

| Record name | 1,4-Dimethyl 2-acetylbutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10420-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl acetylsuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010420334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-acetyl-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl acetylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl acetylsuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ACETYLSUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOE57K9I2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of dimethyl acetylsuccinate (DMAS) in organic synthesis?

A1: Dimethyl acetylsuccinate serves as a versatile building block in the synthesis of various heterocyclic compounds. It acts as a precursor for heterocyclic acetic acid derivatives, including those of pyrazole [] and pyrimidine []. DMAS is also a key intermediate in the production of environmentally friendly food colorants, such as dimethyl acetylsuccinate ketone carboxylate, also known as lemon yellow []. Additionally, it plays a crucial role in synthesizing 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone, an important intermediate in the preparation of reactive dyes [].

Q2: What are the advantages of the continuous synthesis method for producing dimethyl acetylsuccinate?

A2: The continuous synthesis method for dimethyl acetylsuccinate, which involves reacting dimethyl maleate and acetaldehyde in the presence of a radical initiator [], offers several advantages over traditional batch methods. These advantages include:

- High conversion rates exceeding 95%, signifying efficient utilization of starting materials [].

- High product purity reaching 99% or higher, minimizing the need for extensive purification steps [].

Q3: How is catalytic wet oxidation technology employed in treating wastewater from dimethyl acetylsuccinate production?

A3: Wastewater generated during dimethyl acetylsuccinate production presents a significant environmental challenge due to its high organic content. Catalytic wet oxidation, utilizing catalysts such as CuO-ZrO2-La2O3/ZSM-5 [, ], provides an effective treatment solution. This method involves oxidizing organic pollutants present in the wastewater using oxygen or air at elevated temperatures and pressures. The catalyst enhances the oxidation process, resulting in a significant reduction in chemical oxygen demand (COD), a crucial indicator of wastewater contamination. Notably, the CuO-ZrO2-La2O3/ZSM-5 catalyst exhibits high activity in treating this specific wastewater, achieving a COD removal rate of up to 98.2% under optimal reaction conditions []. Furthermore, the catalyst demonstrates good stability and reusability, making it a cost-effective solution for wastewater treatment [].

Q4: What is the role of dimethyl acetylsuccinate in the synthesis of 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles?

A4: Dimethyl acetylsuccinate acts as a crucial reagent in synthesizing novel 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles []. When reacted with 1,2-diaza-1,3-butadienes under specific conditions, dimethyl acetylsuccinate leads to the formation of these heterocyclic compounds. The reaction pathway can be tuned by adjusting the reaction conditions and employing different γ-ketoesters. For instance, using diethyl or dimethyl acetylsuccinate under basic conditions yields 2-oxofuro[2,3-b]pyrroles []. Conversely, employing diethyl 2-acetylglutarate in an acidic environment leads to the formation of 2-methylenepyrrole derivatives []. This highlights the versatility of dimethyl acetylsuccinate in accessing diverse heterocyclic structures, expanding the toolkit for organic chemists.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)

![(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B75805.png)